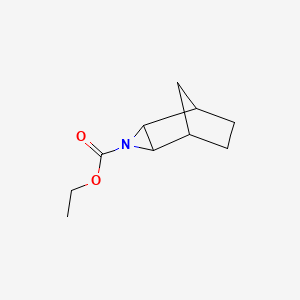
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate is a complex organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.232 g/mol . This compound is known for its unique tricyclic structure, which includes an aziridine ring fused to a norbornane framework. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate typically involves the reaction of a norbornene derivative with an aziridine precursor under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound can inhibit enzyme activity or disrupt cellular processes by modifying proteins or nucleic acids .
Comparison with Similar Compounds
Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate is unique due to its tricyclic structure and aziridine ring. Similar compounds include:
Ethyl 2-azabicyclo(2.2.1)heptane-3-carboxylate: Lacks the aziridine ring, resulting in different reactivity.
Ethyl 3-azabicyclo(3.2.1)octane-3-carboxylate: Similar structure but without the fused aziridine ring, leading to different chemical properties.
These comparisons highlight the distinctiveness of Ethyl 3-azatricyclo(321
Properties
CAS No. |
943-34-0 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 3-azatricyclo[3.2.1.02,4]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)11-8-6-3-4-7(5-6)9(8)11/h6-9H,2-5H2,1H3 |
InChI Key |
DZOOLBXFQXIOFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2C1C3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















